molecular formula C9H5FN2 B13473885 4-ethynyl-7-fluoro-1H-indazole

4-ethynyl-7-fluoro-1H-indazole

Cat. No.: B13473885
M. Wt: 160.15 g/mol
InChI Key: AHKQDVBXXZNIFR-UHFFFAOYSA-N
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Description

4-Ethynyl-7-fluoro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various scientific research fields. The presence of both ethynyl and fluoro substituents in this compound makes it a unique and valuable molecule for further study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-7-fluoro-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indazole compound . Another method involves the use of aryne chemistry, which allows for the transformation of readily synthesized acyl hydrazides into 2-hydrazobenzophenones, which can then be converted into 1H- and 2H-indazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-7-fluoro-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-7-fluoro-1H-indazole is unique due to the presence of both ethynyl and fluoro substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for various applications in research and industry.

Biological Activity

4-Ethynyl-7-fluoro-1H-indazole is a compound belonging to the indazole family, characterized by its heterocyclic aromatic structure. Indazoles are known for their diverse biological activities, including anticancer properties and kinase inhibition. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H6FN2\text{C}_9\text{H}_6\text{F}\text{N}_2

This compound features an ethynyl group at the 4-position and a fluorine atom at the 7-position of the indazole ring.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of various kinases associated with cancer progression. The following sections summarize key findings related to its biological activity.

Antitumor Activity

This compound has been investigated for its potential as an anticancer agent. Studies have demonstrated its effectiveness against several cancer cell lines, particularly those expressing BCR-ABL kinases.

Table 1: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundK562 (Leukemia)<10Inhibition of BCR-ABL kinase
HL-60278Induction of apoptosis
MOLT-4494Targeting ABL overexpression

The compound showed remarkable selectivity towards the K562 cell line, with an IC50 value significantly lower than that of other tested compounds, indicating strong antiproliferative effects.

The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of BCR-ABL kinase activity. This kinase is commonly implicated in chronic myeloid leukemia (CML). The compound's structural modifications enhance its binding affinity to the active site of the kinase, resulting in effective inhibition.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study conducted by Paul et al. demonstrated that this compound exhibited potent inhibitory activity against BCR-ABL T315I mutant cells, which are resistant to standard therapies like imatinib. The results indicated that compounds similar to this compound could serve as potential therapeutic agents for resistant leukemia cases .
  • In Vivo Models : Further research involving mouse models showed that treatment with this compound resulted in significant tumor regression in xenograft models of leukemia. The study reported a marked decrease in tumor size and improved survival rates among treated subjects compared to controls .
  • Comparative Analysis : In a comparative analysis with other indazole derivatives, it was found that this compound had superior potency against various cancer cell lines, establishing it as a lead candidate for further development in cancer therapy .

Properties

Molecular Formula

C9H5FN2

Molecular Weight

160.15 g/mol

IUPAC Name

4-ethynyl-7-fluoro-1H-indazole

InChI

InChI=1S/C9H5FN2/c1-2-6-3-4-8(10)9-7(6)5-11-12-9/h1,3-5H,(H,11,12)

InChI Key

AHKQDVBXXZNIFR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C2C=NNC2=C(C=C1)F

Origin of Product

United States

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